Phenol, 2,4-dinitro-6-(1-phenylethyl)-

Description

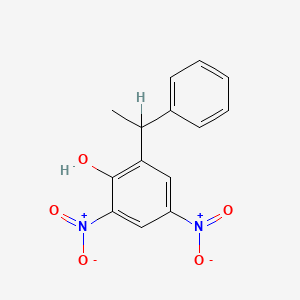

Phenol, 2,4-dinitro-6-(1-phenylethyl)- is a nitro-substituted phenolic compound characterized by two nitro groups at the 2- and 4-positions and a 1-phenylethyl substituent at the 6-position of the aromatic ring. However, nitro groups also increase hazards, such as explosive tendencies in basic conditions .

Properties

CAS No. |

64047-74-1 |

|---|---|

Molecular Formula |

C14H12N2O5 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2,4-dinitro-6-(1-phenylethyl)phenol |

InChI |

InChI=1S/C14H12N2O5/c1-9(10-5-3-2-4-6-10)12-7-11(15(18)19)8-13(14(12)17)16(20)21/h2-9,17H,1H3 |

InChI Key |

DGTJUIOBQZQQSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dinitro-6-(1-phenylethyl)- typically involves the nitration of phenol derivatives. One common method is the nitration of 2,4-dinitrophenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the substitution of the bromide group with the phenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective nitration of the phenol derivative without causing over-nitration or degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dinitro-6-(1-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Phenol, 2,4-dinitro-6-(1-phenylethyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dinitro-6-(1-phenylethyl)- involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares Phenol, 2,4-dinitro-6-(1-phenylethyl)- with structurally related phenolic compounds:

Functional and Reactivity Differences

- Electron-Withdrawing vs. Alkyl Substituents: The nitro groups in 2,4-dinitro derivatives (e.g., target compound, DNBP) increase oxidative reactivity and instability, posing explosion risks in alkaline environments . In contrast, alkylated phenols like KTH-13 or 2,4-bis(1-phenylethyl)phenol exhibit higher lipid solubility, enhancing bioavailability for pharmacological applications .

- Biological Activity: Nitro-substituted phenolics (e.g., DNBP, meptyldinocap) are primarily used as pesticides or fungicides due to their toxicity to microorganisms . Non-nitro analogs like KTH-13 or 2,4-bis(1-phenylethyl)phenol show anti-cancer or anti-inflammatory effects, suggesting that nitro groups may shift applications toward agrochemicals rather than therapeutics .

Biological Activity

Phenol, 2,4-dinitro-6-(1-phenylethyl)-, is a nitrophenol derivative that exhibits various biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Phenolic compounds are known for their antibacterial properties. A study highlighted that phenolic derivatives, including nitrophenols, were effective against various bacterial strains. The antibacterial activity of phenol derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antibacterial Efficacy

A selection of phenolic compounds was evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that several nitrophenol derivatives exhibited significant inhibitory effects:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenol, 2,4-dinitro-6-(1-phenylethyl)- | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Bacillus subtilis | 4 µg/mL |

These findings suggest that phenol, 2,4-dinitro-6-(1-phenylethyl)- has potential as an antibacterial agent.

The mechanism through which phenolic compounds exert their antibacterial effects typically involves:

- Disruption of Cell Membranes : Phenolic compounds can integrate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial metabolism.

- Formation of Reactive Oxygen Species (ROS) : The presence of nitro groups can enhance the production of ROS, which can damage cellular components.

Toxicological Considerations

While phenolic compounds can exhibit beneficial biological activities, they also pose potential risks due to their toxicity. The toxicity levels can vary based on the concentration and exposure duration. For instance:

- Acute Toxicity : High concentrations may lead to cytotoxic effects in mammalian cells.

- Environmental Impact : Due to their persistence in the environment, these compounds can affect aquatic ecosystems.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenolic compounds. It has been observed that:

- The presence of multiple nitro groups significantly enhances antibacterial activity.

- Substituents on the aromatic ring influence both the potency and selectivity against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.